(3R)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound features a hydroxyl group, an amino group, and a dimethylamino-substituted phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL typically involves the following steps:
Starting Material: The synthesis begins with 3-dimethylamino-1-phenylpropan-1-one hydrochloride.
Reagents: Diisopropylethylamine and ethyl chloroformate are commonly used reagents.
Reaction Conditions: The reaction mixture is refluxed in ethylene dichloride under a nitrogen atmosphere for about 5 hours.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reagents and conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, pyridinium chlorochromate.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Hydrogen halides (HCl, HBr, HI).
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Alkyl halides.
Scientific Research Applications
®-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and amino groups facilitate binding to active sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-phenylpropan-1-ol: Lacks the dimethylamino group, resulting in different reactivity and applications.
3-Dimethylamino-1-phenylpropan-1-one: A precursor in the synthesis of ®-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL.
4-Dimethylaminophenol: Contains a similar dimethylamino-substituted phenyl ring but lacks the propanol moiety
Uniqueness
The presence of both the dimethylamino group and the chiral center in ®-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL makes it unique, providing distinct chemical properties and biological activities compared to its analogs.
Conclusion
®-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL is a versatile compound with significant applications in various scientific fields. Its unique structure allows for diverse chemical reactions and potential therapeutic uses, making it a valuable molecule for research and industrial purposes.
Properties
Molecular Formula |
C11H18N2O |
---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(3R)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol |
InChI |
InChI=1S/C11H18N2O/c1-13(2)10-5-3-9(4-6-10)11(12)7-8-14/h3-6,11,14H,7-8,12H2,1-2H3/t11-/m1/s1 |
InChI Key |
KBQFPVDQHQRZGX-LLVKDONJSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)[C@@H](CCO)N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.